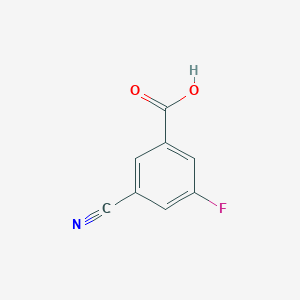
3-Cyano-5-fluorobenzoic acid
Cat. No. B155757
Key on ui cas rn:
327056-74-6
M. Wt: 165.12 g/mol
InChI Key: HADZSOZVTCEMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08629137B2
Procedure details


1.65 g (10.0 mmol) 3-cyano-5-fluorobenzoic acid were boiled for 2 h with 7.27 mL (100 mmol) thionyl chloride with stirring. The reaction mixture was evaporated to dryness i. vac. and coevaporated twice with toluene. The residue was reacted further as the crude product.


Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([F:12])[CH:11]=1)[C:6](O)=[O:7])#[N:2].S(Cl)([Cl:15])=O>>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([F:12])[CH:11]=1)[C:6]([Cl:15])=[O:7])#[N:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1)F
|
|
Name
|
|
|
Quantity
|
7.27 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated to dryness i
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was reacted further as the crude product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C=1C=C(C(=O)Cl)C=C(C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
